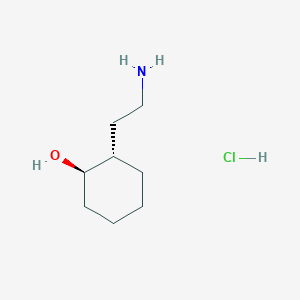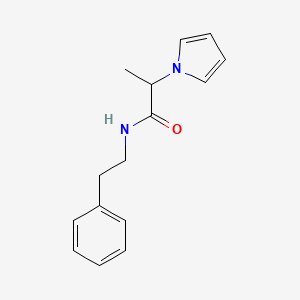
2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, commonly known as AMO-5, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. AMO-5 belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Antiviral Research
This compound has shown potential in antiviral research, particularly against SARS-CoV-2. Its structure allows it to inhibit the main protease (Mpro) of the virus, which is crucial for viral replication. This makes it a promising candidate for developing antiviral drugs targeting COVID-19 .
Antibacterial Applications
The unique structure of this compound, featuring both isoxazole and oxadiazole rings, provides it with significant antibacterial properties. It can be used to develop new antibiotics, especially against resistant bacterial strains. Research has shown that such compounds can disrupt bacterial cell wall synthesis and function .
Cancer Treatment
In oncology, this compound is being explored for its potential to inhibit cancer cell proliferation. Its ability to interfere with specific cellular pathways that are overactive in cancer cells makes it a candidate for targeted cancer therapies. Studies have indicated its effectiveness in reducing tumor growth in preclinical models .
Anti-inflammatory Agents
The compound’s structure allows it to modulate inflammatory responses, making it useful in developing anti-inflammatory drugs. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective agents .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which can be harnessed to develop treatments for diseases caused by oxidative stress. Its ability to scavenge free radicals and protect cells from oxidative damage is being explored in various research studies .
Enzyme Inhibition
This compound can act as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. Its inhibitory effects on specific enzymes can be utilized to develop drugs for metabolic disorders and other diseases where enzyme regulation is crucial .
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in drug delivery systems. It can be used to enhance the stability and bioavailability of drugs, ensuring more effective delivery to target sites within the body. Research is ongoing to optimize its use in various drug delivery platforms .
These applications highlight the versatility and potential of “2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” in scientific research and drug development.
properties
IUPAC Name |
2-acetamido-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-6-3-8(15-19-6)11-14-10(20-16-11)5-13-9(18)4-12-7(2)17/h3H,4-5H2,1-2H3,(H,12,17)(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGYCCYMGVZWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)
![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)

![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)
![3-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2701205.png)


![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2701211.png)
![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)

